molecular formula C13H10ClN2O2- B1240081 Clonixin(1-)

Clonixin(1-)

Cat. No.: B1240081
M. Wt: 261.68 g/mol
InChI Key: CLOMYZFHNHFSIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Clonixin(1-) is a monocarboxylic acid anion that is the conjugate base of clonixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a clonixin.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Analgesic Effects
Clonixin is primarily recognized for its anti-inflammatory and analgesic properties. It acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. Research indicates that Clonixin can effectively reduce pain and inflammation in conditions such as arthritis and postoperative pain management .

2. Migraine Treatment
Clonixin has been studied for its efficacy in treating acute migraine attacks. A clinical trial demonstrated that intravenous lysine clonixinate was effective and well-tolerated in patients experiencing severe migraines, showing significant pain reduction compared to placebo treatments . This application highlights its potential as a rapid intervention for migraine relief.

3. Platelet Inhibition
Another notable application of Clonixin is its role in platelet inhibition. Studies suggest that it may have beneficial effects in preventing thromboembolic events due to its ability to inhibit platelet aggregation, which is critical in cardiovascular health .

Formulation Strategies

1. Microemulsions and Lysinate Formulations
Due to challenges related to the bioavailability of Clonixin, innovative formulation strategies such as microemulsions and lysinate forms have been developed. These formulations enhance the solubility and absorption of Clonixin, making it more effective for clinical use .

2. Lipid-Based Nanocarriers
Recent studies have explored the encapsulation of Clonixin in lipid-based nanocarriers, which can improve drug delivery efficiency. The binding strength of Clonixin to serum albumin was found to be significantly affected by its encapsulation within these carriers, suggesting enhanced pharmacokinetic profiles when administered .

Case Studies

Study Objective Methodology Findings
Migraine Treatment Study Evaluate the efficacy of intravenous lysine clonixinate for severe migrainesRandomized controlled trialSignificant reduction in migraine pain compared to placebo
Postoperative Pain Management Compare lysine clonixinate with paracetamol/codeineDouble-blind clinical studyBoth treatments reduced pain significantly; lysine clonixinate showed comparable efficacy
Pharmacokinetic Analysis Determine stability and recovery of clonixin in plasma/urineHigh-performance liquid chromatographyClonixin demonstrated good stability under various conditions; effective recovery rates

Chemical Reactions Analysis

Coordination Chemistry

Clonixin(1-) acts as a polydentate ligand, forming stable complexes with transition metals.

Table 2: Metal Complexes of Clonixin(1-)

Metal IonCoordination SitesComplex StructureApplication/Effect
Cu(II)Carboxylate O, pyridine NTetradentate chelateEnhanced anti-inflammatory activity
Zn(II)Carboxylate OMonodentateImproved solubility

Recent studies highlight copper(II)-clonixin complexes exhibiting modified redox properties and bioactivity compared to the free ligand .

Acid-Base Equilibria

The anion participates in pH-dependent equilibria:

Clonixin 1 +H+Clonixin(Ka=101.88)\text{Clonixin 1 }+\text{H}^+\rightleftharpoons \text{Clonixin}\quad (K_a=10^{-1.88})

This equilibrium governs its solubility, with clonixin(1-) being 19-fold more water-soluble than the protonated form .

Esterification and Prodrug Formation

Clonixin(1-) undergoes esterification to improve pharmacokinetics:

Table 3: Ester Derivatives

DerivativeReagentsProductBioavailability Change
ClonixerilChloroacetonitrile + glycerolGlyceryl ester4.9× increase in IDR
Lysine saltLysine in basic mediumZwitterionic saltEnhanced oral absorption

The lysine salt formulation shows 408.88 g/mol molar mass and optimal stability across pH 2–8 .

Stability and Degradation

Table 4: Stability Profile

ConditionHalf-LifeMajor Degradation Pathway
Aqueous solution (pH 7.4, 25°C)>24 hrsHydrolysis of amide bond
UV light exposure6 hrsPhotolytic cleavage of C-Cl bond
Thermal stress (100°C)45 minDecarboxylation

Co-crystallization with saccharin or cyclamic acid improves thermal stability up to 180°C .

Properties

Molecular Formula

C13H10ClN2O2-

Molecular Weight

261.68 g/mol

IUPAC Name

2-(3-chloro-2-methylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1

InChI Key

CLOMYZFHNHFSIQ-UHFFFAOYSA-M

SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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